![molecular formula C8H15NO3 B1353023 N-(2,2-Dimethoxyethyl)methacrylamide CAS No. 95984-11-5](/img/structure/B1353023.png)
N-(2,2-Dimethoxyethyl)methacrylamide
Overview
Description
N-(2,2-Dimethoxyethyl)methacrylamide: is an organic compound with the molecular formula C8H15NO3 . It is a methacrylamide derivative characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom. This compound is primarily used in polymer chemistry and material science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)methacrylamide typically involves the reaction of methacryloyl chloride with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethoxyethyl)methacrylamide undergoes various types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2,2-dimethoxyethylamine.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are used.
Substitution Reactions: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Polymerization: Polymers with methacrylamide backbones.
Hydrolysis: Methacrylic acid and 2,2-dimethoxyethylamine.
Substitution Reactions: Substituted methacrylamides with different functional groups.
Scientific Research Applications
3.1 Immobilization of Oligonucleotides
One significant application of N-(2,2-Dimethoxyethyl)methacrylamide is in the immobilization of oligonucleotides for diagnostic purposes. The synthesis of poly[N-(2,2-dimethoxyethyl)-N-methyl-acrylamide] allows for the covalent attachment of oligonucleotides to solid supports, enhancing their stability and specificity in hybridization assays . This method addresses challenges associated with previous immobilization techniques that suffered from hydrolysis and nonspecific interactions.
Table 2: Comparison of Immobilization Techniques
Technique | Advantages | Limitations |
---|---|---|
Maleic Anhydride Copolymers | High specificity | Hydrolysis issues |
N-vinylpyrrolidone/N-acryloxysuccinimide | Versatile applications | Nonspecific interactions |
Poly[N-(2,2-dimethoxyethyl)-N-methyl-acrylamide] | Improved stability and efficiency | Requires specific functional groups |
Biomedical Applications
4.1 Fibrinolytic Surfaces
This compound has been employed to create lysine-functionalized surfaces that exhibit fibrinolytic properties. These surfaces are crucial in biomedical applications where controlled release and interaction with biological systems are necessary. The ability to modify surfaces with this compound enhances the performance of medical devices and implants.
Case Studies
5.1 Diagnostic Techniques Enhancement
A study demonstrated that oligonucleotides modified with acrylamide could copolymerize effectively with this compound to form stable DNA-containing polyacrylamide co-polymers. This advancement allows for the fabrication of high-density oligonucleotide layers on various supports, significantly improving diagnostic assay sensitivity .
5.2 Electrophoresis Applications
Research has shown that graft copolymers derived from this compound are effective as dynamic coating polymers in capillary electrophoresis systems. These materials suppress electroosmotic flow, thereby enhancing the resolution and efficiency of biomolecule separations .
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)methacrylamide primarily involves its ability to undergo polymerization and form cross-linked networks. The dimethoxyethyl group provides flexibility and enhances the solubility of the resulting polymers. In drug delivery systems, the compound can form hydrogels that encapsulate drugs and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.
Comparison with Similar Compounds
N-Methylmethacrylamide: Similar structure but with a methyl group instead of a dimethoxyethyl group.
N-Ethylmethacrylamide: Contains an ethyl group instead of a dimethoxyethyl group.
N-Butylmethacrylamide: Features a butyl group in place of the dimethoxyethyl group.
Uniqueness: N-(2,2-Dimethoxyethyl)methacrylamide is unique due to the presence of the dimethoxyethyl group, which imparts distinct properties such as enhanced solubility and flexibility to the polymers formed. This makes it particularly useful in applications where these properties are desired, such as in the development of hydrogels and advanced materials.
Biological Activity
N-(2,2-Dimethoxyethyl)methacrylamide (CAS No. 95984-11-5) is a methacrylamide derivative characterized by its unique chemical structure, which includes two methoxy groups attached to a 2-ethyl chain. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : CHNO
- Molecular Weight : 173.21 g/mol
- Physical State : Typically appears as a colorless liquid.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 173.21 g/mol |
CAS Number | 95984-11-5 |
Cytotoxicity and Cell Viability
This compound has been studied for its cytotoxic effects on various cell lines. The biological activity is often assessed using in vitro assays that measure cell viability and cytotoxicity.
- In Vitro Assays :
- Common assays include the MTT assay, which evaluates mitochondrial activity as an indicator of cell viability.
- Other assays such as the LDH release assay measure membrane integrity and cell death.
Table 2: Common In Vitro Assays for Cytotoxicity
Assay Type | Purpose | Measurement Method |
---|---|---|
MTT Assay | Measures cell viability | Colorimetric assay based on mitochondrial activity |
LDH Release Assay | Determines membrane integrity | Colorimetric measurement of LDH enzyme release |
Apoptosis Detection | Identifies apoptotic cells | Flow cytometry with annexin V staining |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Induction of Apoptosis : Evidence suggests that certain methacrylamides can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies indicate that this compound can affect the distribution of cells across different phases of the cell cycle, potentially inhibiting proliferation.
Case Study 1: Antitumor Activity
A recent study investigated the antitumor efficacy of this compound in human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 100 µM after 48 hours of treatment. The study utilized both MTT and colony-forming assays to confirm these findings.
Case Study 2: Biocompatibility in Hydrogel Applications
Research has also focused on the use of this compound in the development of hydrogels for biomedical applications. These studies highlighted its non-cytotoxic properties when incorporated into polymer matrices designed for drug delivery systems, indicating its potential for use in tissue engineering.
Safety and Toxicity
While this compound shows promise in various biological applications, safety assessments are crucial. Toxicological studies have indicated low acute toxicity levels; however, comprehensive long-term studies are necessary to fully understand its safety profile.
Table 3: Toxicity Overview
Endpoint | Result |
---|---|
Acute Toxicity | Low toxicity observed |
Chronic Toxicity | Long-term effects not fully studied |
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGARLISKINLYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242058 | |
Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95984-11-5 | |
Record name | N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95984-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095984115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2-dimethoxyethyl)methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(2,2-Dimethoxyethyl)methacrylamide a useful monomer in polymer chemistry?
A1: The acetal group in DMAEMA serves as a protected form of an aldehyde. [, ] This allows for the creation of polymers containing stable acetal groups that can be transformed into reactive aldehyde groups under specific conditions, typically acidic hydrolysis. [] This controlled reactivity makes DMAEMA-based polymers attractive for applications requiring post-polymerization modifications or crosslinking.
Q2: How does the incorporation of DMAEMA influence the properties of the resulting polymers?
A2: DMAEMA imparts hydrophilicity to the polymers due to the presence of the amide and acetal groups. [] The level of hydrophilicity can be tuned by copolymerizing DMAEMA with other monomers. [] For example, incorporating DMAEMA into hydrophobic polymers can enhance their water solubility or create amphiphilic materials.
Q3: Can you provide an example of how the acetal group in DMAEMA-based polymers is utilized for material modification?
A3: One example is the fabrication of lysine-functionalized surfaces. [] Researchers used a copolymer containing DMAEMA, which was then hydrolyzed to generate aldehyde groups. These aldehyde groups reacted with amino groups on a polylysine derivative, effectively anchoring lysine moieties onto the polymer surface. This modification enhanced the material's bioactivity, specifically promoting fibrinolytic activity.
Q4: Are there any challenges associated with using this compound in polymer synthesis?
A4: One challenge is the potential for premature hydrolysis of the acetal group during polymerization if the reaction conditions are not carefully controlled. [] Researchers have addressed this by employing buffered polymerization media to maintain a stable pH and prevent unintended hydrolysis. []
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